4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
Overview
Description
4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a complex organic compound characterized by the presence of multiple aromatic rings and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents such as toluene and dichloromethane are often used in the reaction stages .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules. The aromatic rings provide a stable framework that enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenamine: Similar in structure but lacks the sulfanyl group, resulting in different chemical properties.
4-chlorophenyl phenyl sulfone: Contains a sulfone group instead of a sulfanyl group, leading to different reactivity and applications.
N-(4-(4-chlorophenyl)thiazole): Contains a thiazole ring, which imparts different biological activities.
Uniqueness
4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is unique due to the presence of both the sulfanyl group and multiple aromatic rings. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NOS/c21-16-5-3-15(4-6-16)20(24)23-18-9-1-14(2-10-18)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUSJGGMVBOMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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